molecular formula C7H10ClN3O2 B1290016 2-(Aminomethyl)-4-nitroaniline hydrochloride CAS No. 863771-09-9

2-(Aminomethyl)-4-nitroaniline hydrochloride

Cat. No. B1290016
Key on ui cas rn: 863771-09-9
M. Wt: 203.62 g/mol
InChI Key: PSEPJUDHODRVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674809B2

Procedure details

Borane in THF (400 ml, 0.40 mol) is added dropwise to 2-amino-5-nitrobenzonitrile (60 g, 0.35 mol) in THF (600 ml) at 0° C. The mixture is allowed to warm to room temperature and is stirred for 16 hours. The resulting mixture is cooled to 0° C. and 200 ml of absolute ethanol/HCl are added. The THF is removed and the product is filtered off and recrystallized from isopropyl ether. Yield: 68.8 g (96%); Rf (1:1 methanol/chloroform): 0.15; IR (KBr): 3416, 2980, 1669, 1601, 1474, 1285 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
ethanol HCl
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[NH2:2][C:3]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:4]=1[C:5]#[N:6].C(O)C.[ClH:17]>C1COCC1>[ClH:17].[NH2:2][C:3]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:4]=1[CH2:5][NH2:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
60 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethanol HCl
Quantity
200 mL
Type
reactant
Smiles
C(C)O.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The THF is removed
FILTRATION
Type
FILTRATION
Details
the product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.NC1=C(CN)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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